2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxy group, a benzylidene moiety, a hydrazino linkage, and a chlorophenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of an allyloxybenzaldehyde with hydrazine under acidic or basic conditions to form the benzylidene hydrazine intermediate.
Acylation Reaction: The intermediate is then reacted with 2-chlorophenyl isocyanate to form the final product. This step usually requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(Methoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 2-(2-(2-(Ethoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 2-(2-(2-(Propoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
Uniqueness
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is unique due to the presence of the allyloxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
765311-63-5 |
---|---|
Molecular Formula |
C18H16ClN3O3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-11-25-16-10-6-3-7-13(16)12-20-22-18(24)17(23)21-15-9-5-4-8-14(15)19/h2-10,12H,1,11H2,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
DFLDGRIOMRLFMI-UDWIEESQSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.